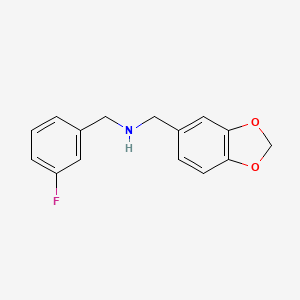

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

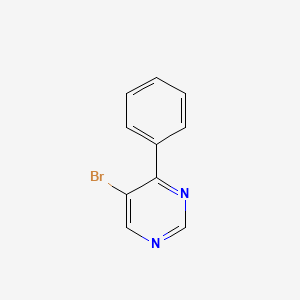

Synthesis Analysis

The synthesis of complex amines often involves the formation of imines from aldehydes or ketones, followed by their reduction. In the context of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine, this process might entail multiple steps, including the activation of precursors and the strategic introduction of the 1,3-benzodioxol and fluorobenzyl groups. Techniques such as palladium-catalyzed direct C–H arylation have been highlighted for their utility in synthesizing multiply arylated heteroarenes, which are relevant for forming the core structure of our compound of interest (Rossi et al., 2014).

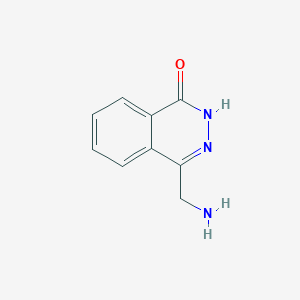

Molecular Structure Analysis

The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine is characterized by the presence of a benzodioxole and a fluorobenzyl moiety. This structure suggests potential interactions such as hydrogen bonding and π-π interactions, contributing to its stability and reactivity. Benzodioxane compounds have been studied for their diverse biological activities, indicating the significance of this structural moiety in medicinal chemistry (Ahmed et al., 2009).

Wissenschaftliche Forschungsanwendungen

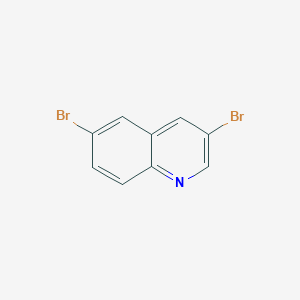

Molecular Interactions and Structural Analysis

In a structural study, Ninganayaka Mahesha et al. (2019) observed that while molecules of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazines are linked by hydrogen bonds forming a three-dimensional structure, the analogues with different benzoyl substitutions did not exhibit hydrogen bonding. This highlights the importance of specific molecular interactions in determining the structural assembly and potential chemical properties of such compounds Ninganayaka Mahesha et al., 2019.

Applications in Polymer Chemistry

K. Xie et al. (2001) discussed the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine, which includes structures similar to (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine, with aromatic dianhydrides. The produced polymers showcased excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting their potential applications in areas demanding such material properties K. Xie et al., 2001.

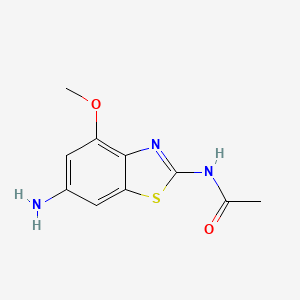

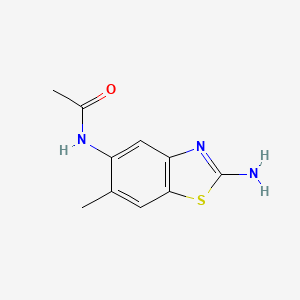

Contributions to Medicinal Chemistry

Research has also delved into the potential of derivatives of (1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine in medicinal chemistry. For instance, derivatives of this compound have been investigated for their anticancer properties. Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and assessed their anticancer activity. The study revealed the modulatory impact of various substitutions on the benzothiazole scaffold on antitumor properties, suggesting the potential therapeutic applications of these derivatives Derya Osmaniye et al., 2018.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUZOXSDBZHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357866 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine | |

CAS RN |

418789-26-1 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)